Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride: A Technical Guide
Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride, a potent fluoroquinolone derivative identified as A-71497 and a prodrug of the antibiotic Tosufloxacin.[1][2] The synthesis is a multi-step process involving the construction of the core 1,8-naphthyridine ring system, followed by the introduction of the aminopyrrolidinyl side chain and the formation of the 3-carbaldehyde group. This document details the synthetic pathway, experimental protocols, and requisite data presentation for researchers in the field of medicinal chemistry and drug development.
Introduction
7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride is a significant compound in the realm of fluoroquinolone antibiotics. It is the 3-formyl derivative of Tosufloxacin, designed to enhance water solubility, a critical factor for the development of parenteral formulations.[1] This guide outlines a plausible synthetic route based on established methodologies for the synthesis of related quinolone and naphthyridine structures.
Synthetic Pathway Overview
The synthesis of the target compound, A-71497, proceeds through a multi-step sequence, commencing with the construction of the functionalized 1,8-naphthyridine core. This is followed by nucleophilic substitution to introduce the aminopyrrolidine side chain and subsequent manipulation of the substituent at the 3-position to yield the desired carbaldehyde. The overall synthetic strategy is depicted in the workflow below.
Caption: Overall workflow for the synthesis of A-71497.
Detailed Experimental Protocols
The following protocols are based on a reported synthetic route for A-71497 and general methodologies for similar transformations.[2]
Step 1: Synthesis of Ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III)
-
Enaminoketo Ester Formation (II): A mixture of ethyl 2,6-dichloro-5-fluoronicotinylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in methylene chloride, and 2,4-difluoroaniline is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, the enaminoketo ester derivative (II), is isolated by evaporation of the solvent.
-
Cyclization: The crude enaminoketo ester (II) is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature until cyclization is complete. The reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate (III).
Step 2: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (V)
-
Condensation: To a solution of the naphthyridine carboxylate (III) in pyridine, 3-(tert-butoxycarbonylamino)pyrrolidine and triethylamine are added. The mixture is heated until the reaction is complete. The solvent is evaporated, and the residue is worked up to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester.
-
Hydrolysis: The resulting ester is then hydrolyzed using a standard procedure, for instance, by heating with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid (V).
Step 3: Synthesis of 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII)
-
Reduction and Decarboxylation (VI): The carboxylic acid (V) is reduced with sodium borohydride in methanol. This is followed by decarboxylation in the presence of p-toluenesulfonic acid to yield 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine (VI).[2]
-
Acylation (VII): The tetrahydro-naphthyridine (VI) is acylated with ethyl formate in THF in the presence of sodium hydride and a catalytic amount of ethanol. This yields 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-4-hydroxy-1,2-dihydro-1,8-naphthyridine (VII).[2]
-
Oxidation (VIII): The intermediate (VII) is oxidized with manganese dioxide in methanol to give 7-(3-(tert-butoxycarbonylamino)pyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-3-formyl-1,4-dihydro-4-oxo-1,8-naphthyridine (VIII).[2]
Step 4: Synthesis of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carbaldehyde;hydrochloride (A-71497)
-
Deprotection: The Boc-protected compound (VIII) is dissolved in a mixture of hydrochloric acid and dioxane and stirred at room temperature to remove the tert-butoxycarbonyl protecting group.
-
Salt Formation and Isolation: Upon completion of the deprotection, the solvent is removed under reduced pressure. The residue is triturated with a suitable solvent (e.g., ether or ethanol) to induce precipitation of the hydrochloride salt. The solid product is collected by filtration, washed with the solvent, and dried under vacuum to yield the final product.
Data Presentation
Quantitative data for each synthetic step should be meticulously recorded and presented for clarity and reproducibility.
Table 1: Summary of Yields and Purity for the Synthesis of A-71497
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (e.g., HPLC, %) |
| 1 | Compound (III) | C₁₈H₁₀ClF₃N₂O₃ | 410.74 | ||||
| 2 | Compound (V) | C₂₇H₂₆F₃N₄O₅ | 559.52 | ||||
| 3 | Compound (VIII) | C₂₈H₂₆F₃N₄O₄ | 567.53 | ||||
| 4 | A-71497 (HCl salt) | C₂₃H₂₀F₃N₄O₂Cl | 492.88 |
Table 2: Spectroscopic Data for Key Intermediates and Final Product
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) | FT-IR (cm⁻¹) |
| (III) | To be recorded | To be recorded | To be recorded | To be recorded |
| (V) | To be recorded | To be recorded | To be recorded | To be recorded |
| (VIII) | To be recorded | To be recorded | To be recorded | To be recorded |
| A-71497 | To be recorded | To be recorded | To be recorded | To be recorded |
Mandatory Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the chemical transformations involved in the synthesis of A-71497.
